Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine derivative, followed by the introduction of the ethyl ester and methylthio groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as heat resistance and mechanical strength.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(methylthio)pyrimidine-5-carboxylate
- Benzylamino-pyrimidine derivatives
- Methylthio-pyrimidine derivatives
Uniqueness
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the benzylamino and methylthio groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a pyrimidine core, a benzylamino group, and a methylthio substituent. The structural formula can be represented as:
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression and microbial resistance. For instance, it may interact with transcription factors such as AP-1 and NF-kappaB, which are crucial in inflammatory responses and oncogenesis.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties, making it a candidate for further exploration in treating infections caused by resistant strains .
- Anticancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation through pathways associated with key regulatory proteins .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the table below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound on various human cancer cell lines. The results are detailed in the following table:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast) | 10.5 | Induction of apoptosis |
A549 (lung) | 8.3 | Cell cycle arrest at G2/M phase |
DU-145 (prostate) | 12.0 | Inhibition of proliferation |
The IC50 values indicate that the compound is particularly effective against A549 and MCF-7 cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrimidine derivatives known for their biological activities. A comparison is provided below:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Ethyl 4-(methylthio)pyrimidine-5-carboxylate | Methylthio group only | Antioxidant, anti-inflammatory |
Benzylamine derivatives | Varying amine substitutions | Anticancer, antimicrobial |
Methylthio-pyrimidine derivatives | Methylthio group + pyrimidine core | Antiviral, antiulcer |
The unique combination of both benzylamino and methylthio groups in this compound enhances its reactivity and broadens its potential applications compared to similar compounds.
Case Studies
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Anticancer Study : A study published in MDPI highlighted that this compound exhibited significant growth inhibition in MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Study : Research conducted on its antibacterial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential use in treating chronic infections .
Properties
IUPAC Name |
ethyl 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-20-14(19)12-10-17-15(21-2)18-13(12)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVBOQHAEZDXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304291 | |
Record name | ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100973-67-9 | |
Record name | ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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